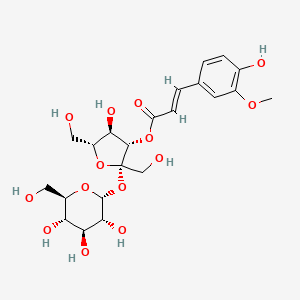

Sibiricose A5

Description

This compound has been reported in Polygala arillata, Lilium speciosum, and other organisms with data available.

isolated from root bark of Polygala tenuifolia; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEADZHVGOCGKH-YQTDNFGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347739 | |

| Record name | Sibiricose A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107912-97-0 | |

| Record name | Sibiricose A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Mechanism of Action of Sibiricose A5: A Proposed Research Framework

Abstract: Sibiricose A5, a bioactive natural product, has demonstrated antidepressant-like actions, yet its precise mechanism of action remains largely uncharacterized.[1] This in-depth technical guide addresses the current knowledge gap by proposing a comprehensive, multi-stage research framework designed to systematically elucidate the molecular and cellular mechanisms underpinning the therapeutic potential of this compound. Drawing from preliminary data suggesting an interaction with the serotonergic system, this guide outlines a logical progression of experiments, from initial target validation at the molecular level to in vivo confirmation of physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuropsychiatric disorders.

Introduction

This compound is a phenylpropenoyl sucrose, a type of hydroxycinnamic acid, that has been isolated from plant sources such as Polygala tenuifolia.[1][2] Initial characterizations have highlighted its antioxidant properties and, more significantly, its potential as an antidepressant and a lactate dehydrogenase inhibitor.[1] The compound belongs to a broader class of diterpenoid glycosides and saponins found in Clematis species, which are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][4][5][6][7]

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) is a key factor in the pathophysiology of the disorder.[8] A primary target for many existing antidepressant medications is the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mood regulation.[9][10] Activation of these receptors can lead to antidepressant and anxiolytic effects.[11][12] Preliminary evidence suggests that the antidepressant-like effects of this compound may be mediated through the 5-HT1A receptor. This guide, therefore, proposes a research plan centered on validating this hypothesis and delineating the subsequent signaling cascades.

Part 1: Target Identification and Validation

The foundational step in characterizing the mechanism of action of this compound is to confirm its direct interaction with the proposed molecular target, the 5-HT1A receptor. A combination of computational modeling and biophysical and biochemical assays will provide a robust validation of this initial hypothesis.

In Silico Modeling and Docking Studies

Computational methods are invaluable for predicting and understanding ligand-receptor interactions at a molecular level.[13][14]

Experimental Protocol:

-

Homology Modeling: Construct a three-dimensional model of the human 5-HT1A receptor, if a crystal structure is not available, using established templates of class A GPCRs.

-

Molecular Docking: Perform docking simulations to predict the binding pose of this compound within the putative binding site of the 5-HT1A receptor.

-

Molecular Dynamics (MD) Simulations: Conduct MD simulations to assess the stability of the predicted this compound-5-HT1A receptor complex within a simulated lipid bilayer and aqueous environment, providing insights into the dynamics of the interaction.[15]

Biophysical Characterization of Binding

Direct measurement of the binding affinity and kinetics of this compound to the 5-HT1A receptor is essential for confirming a direct interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16]

-

Immobilization: Purified, solubilized 5-HT1A receptors are immobilized on a sensor chip.

-

Binding Analysis: A series of concentrations of this compound are flowed over the chip surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Functional Characterization of Receptor Activation

To determine if the binding of this compound to the 5-HT1A receptor leads to a functional response, a cell-based assay measuring a downstream signaling event is required. The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][17][18]

Experimental Protocol: cAMP Assay

-

Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to overexpress the human 5-HT1A receptor.[19][20]

-

Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Treatment: Incubate the cells with varying concentrations of this compound.

-

Measurement: Quantify intracellular cAMP levels using a competitive immunoassay, such as an ELISA-based kit or a homogenous assay like AlphaScreen.[19][20][21] A decrease in cAMP levels in the presence of this compound would indicate agonistic activity at the 5-HT1A receptor.

| Parameter | Predicted Outcome for 5-HT1A Agonist |

| Binding Affinity (KD) | Low nanomolar to micromolar range |

| cAMP Levels | Dose-dependent decrease |

| EC50 (cAMP Assay) | Correlates with binding affinity |

Part 2: Elucidation of Downstream Signaling Pathways

Upon confirmation of 5-HT1A receptor activation, the next logical step is to investigate the downstream signaling cascades that are known to be modulated by this receptor and are relevant to antidepressant action. A key pathway implicated in the therapeutic effects of antidepressants is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[18]

Measurement of ERK Phosphorylation

Experimental Protocol: Western Blot Analysis Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins like ERK.[22][23][24]

-

Cell Treatment: Treat 5-HT1A-expressing cells with this compound for various time points.

-

Lysate Preparation: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[22]

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the band intensities. An increase in the p-ERK/total ERK ratio would indicate activation of the MAPK pathway.

| Treatment | Time Point | Fold Change in p-ERK/Total ERK |

| Vehicle Control | 15 min | 1.0 |

| This compound (1 µM) | 5 min | (Predicted increase) |

| This compound (1 µM) | 15 min | (Predicted peak increase) |

| This compound (1 µM) | 30 min | (Predicted decrease from peak) |

| 5-HT (Positive Control) | 15 min | (Known increase) |

Part 3: In Vivo Target Engagement and Behavioral Correlates

The ultimate validation of the proposed mechanism of action requires demonstrating that the antidepressant-like effects of this compound in a living organism are dependent on its interaction with the 5-HT1A receptor and result in measurable neurochemical changes.

Behavioral Pharmacology

The forced swim test is a standard preclinical model used to assess antidepressant efficacy.[25][26][27][28][29]

Experimental Protocol: Forced Swim Test in Mice

-

Animal Dosing: Administer this compound, a known antidepressant (e.g., a selective serotonin reuptake inhibitor), or vehicle to different groups of mice. To test for 5-HT1A receptor dependency, include a group pre-treated with a 5-HT1A antagonist before this compound administration.

-

Test Procedure: Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session.[28][29]

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[28] A significant decrease in immobility time is indicative of an antidepressant-like effect.[27] If the effect of this compound is blocked by the 5-HT1A antagonist, it provides strong evidence for the proposed mechanism.

In Vivo Neurochemistry

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31][32][33][34]

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in serotonergic projections, such as the hippocampus or prefrontal cortex.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[32][33] An increase in extracellular serotonin levels following this compound administration would be consistent with a mechanism involving the modulation of the serotonergic system.

Conclusion

The research framework detailed in this guide provides a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from in silico and in vitro target validation to in vivo functional and behavioral studies, this plan will enable a comprehensive understanding of how this compound exerts its antidepressant-like effects. The confirmation of the 5-HT1A receptor as a primary target and the delineation of the subsequent signaling pathways will be critical for the continued development of this compound as a potential novel therapeutic for depressive disorders.

References

-

Insight into the metabolic mechanism of Diterpene Ginkgolides on antidepressant effects for attenuating behavioural deficits compared with venlafaxine. PubMed Central. Available at: [Link]

-

cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. Available at: [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. Available at: [Link]

-

The mouse forced swim test. Johns Hopkins University. Available at: [Link] Forced-Swim-Test

-

Characterization of Ligand Binding to GPCRs Through Computational Methods. Springer Link. Available at: [Link]

-

The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. MDPI. Available at: [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]

-

Characterization of Ligand Binding to GPCRs Through Computational Methods. PubMed. Available at: [Link]

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Biophysical characterization of G-protein coupled receptor-peptide ligand binding. PubMed Central. Available at: [Link]

-

Diterpene Ginkgolides Exert an Antidepressant Effect Through the NT3-TrkA and Ras-MAPK Pathways. PubMed Central. Available at: [Link]

-

5-HT1A Receptor Function in Major Depressive Disorder. PubMed Central. Available at: [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available at: [Link]

-

Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

-

The 5-HT1A receptor in Major Depressive Disorder. PubMed Central. Available at: [Link]

-

Video: The Mouse Forced Swim Test. JoVE. Available at: [Link] Forced-Swim-Test

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]

-

Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

-

A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. Available at: [Link]

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. Available at: [Link]

-

Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. NIH. Available at: [Link]

-

In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. NIH. Available at: [Link]

-

In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. PubMed. Available at: [Link]

-

Chemicals and Pharmacological Effects of Clematis Species-a Review. Preprints.org. Available at: [Link]

-

Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer... ResearchGate. Available at: [Link]

-

Bioactive Saponins from Clematis Mini Review. JETIR Research Journal. Available at: [Link]

-

(PDF) Chemical Constituents Of The Genus Clematis -A Review. ResearchGate. Available at: [Link]

-

phytochemicals and pharmacological effects of clematis species-a report. Jetir.Org. Available at: [Link]

-

Advances in Computational Techniques to Study GPCR-Ligand Recognition. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

-

This compound | Antioxidant 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. Selleck.cn. Available at: [Link]

-

Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures. PubMed Central. Available at: [Link]

-

Chemical and biological research of Clematis medicinal resources. ResearchGate. Available at: [Link]

-

Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources. PubMed Central. Available at: [Link]

-

This compound | C22H30O14 | CID 6326020. PubChem. Available at: [Link]

-

Investigating the basis for the antidepressant effects of Gleditsiae spina using an integrated metabolomic strategy. PubMed Central. Available at: [Link]

-

5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Available at: [Link]

-

5-HT1A receptor. Wikipedia. Available at: [Link]

Sources

- 1. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. win.ox.ac.uk [win.ox.ac.uk]

- 10. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of Ligand Binding to GPCRs Through Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in Computational Techniques to Study GPCR-Ligand Recognition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [emea.discoverx.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 28. jove.com [jove.com]

- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 33. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Extraction of Sibiricose A5 from Polygalae Radix

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A5 is a phenylpropenoyl sucrose, an oligosaccharide ester found in the roots of Polygala species, notably Polygala tenuifolia Willd. and Polygala sibirica L., collectively known in traditional medicine as Polygalae Radix or 'Yuan Zhi'.[1][2] This bioactive natural product has garnered significant scientific interest for its potent antioxidant, neuroprotective, and antidepressant-like properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of this compound, focusing on its natural source, scientifically-grounded methodologies for its extraction and isolation, and analytical techniques for its characterization and quantification. The protocols and explanations herein are synthesized from peer-reviewed literature to provide a robust framework for researchers in natural product chemistry and drug development.

Introduction to this compound and its Botanical Source

This compound, also known as 3'-O-feruloyl-sucrose, is a hydroxycinnamic acid derivative belonging to a class of compounds known as phenylpropenoyl sucroses.[3][6] Its molecular structure consists of a sucrose backbone esterified with a ferulic acid moiety.[7] This compound is one of over 140 metabolites that have been isolated from Polygalae Radix, which also include other oligosaccharide esters, triterpenoid saponins, and xanthones.[1][2] The roots of Polygala tenuifolia have been a cornerstone of traditional medicine, historically used for their cognitive-enhancing and sedative effects.[1] Modern pharmacological studies have substantiated many of these claims, linking the therapeutic effects to its complex phytochemical profile, in which this compound is a key active constituent.[4][5]

Chemical Properties of this compound:

-

Molecular Formula: C₂₂H₃₀O₁₄[8]

-

Molecular Weight: 518.47 g/mol [8]

-

CAS Number: 107912-97-0[3]

-

Solubility: Slightly soluble in water; soluble in DMSO and methanol.[3][9]

-

Appearance: Solid[3]

The Botanical Source: Polygalae Radix

Polygalae Radix refers to the dried roots of Polygala tenuifolia or Polygala sibirica. These plants are the primary natural sources for the isolation of this compound.[1][4] The concentration of this compound and other oligosaccharide esters can be influenced by factors such as the plant's geographical origin, harvest time (typically spring and autumn), and post-harvest processing methods.[10]

Rationale for Source Selection: The choice of Polygalae Radix as the source material is dictated by the established presence of a diverse array of bioactive oligosaccharide esters.[1][11] The intricate esterification patterns of the sucrose core in these compounds, including that of this compound, present a significant challenge for total chemical synthesis, making extraction from the natural source the most viable method for obtaining the compound for research and development.

Extraction and Purification Workflow

The isolation of this compound from Polygalae Radix is a multi-step process involving initial solvent extraction followed by sequential chromatographic purification. The objective is to systematically remove interfering compounds like highly polar sugars and less polar lipids and saponins, thereby enriching and ultimately isolating the target compound.

Caption: Workflow for this compound isolation from Polygalae Radix.

Step-by-Step Experimental Protocol: Extraction

This protocol represents a generalized methodology synthesized from multiple studies on the isolation of oligosaccharide esters from Polygala species.[11][12][13]

-

Material Preparation:

-

Obtain dried roots of Polygala tenuifolia.

-

Pulverize the roots into a coarse powder to increase the surface area for efficient solvent penetration.

-

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 3.0 kg) in an aqueous ethanol or methanol solution (typically 60-70% v/v) at room temperature.[11][12] The use of a hydroalcoholic solvent is a critical choice; it possesses the appropriate polarity to efficiently solubilize oligosaccharide esters like this compound while minimizing the extraction of highly nonpolar lipids.

-

Extraction is typically repeated three times for 24 hours each to ensure exhaustive recovery of the target compounds.[11]

-

-

Concentration:

-

Combine the solvent extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of the esters. This yields a viscous crude extract.

-

Step-by-Step Experimental Protocol: Purification

The crude extract is a complex mixture. A multi-stage chromatographic approach is necessary to achieve high purity.

-

Macroporous Resin Chromatography (Initial Fractionation):

-

Rationale: This step is highly effective for the initial cleanup and fractionation of saccharide esters. The resin (e.g., Diaion HP-20, Amberlite XAD) adsorbs compounds based on polarity.[11][12] It efficiently removes highly polar compounds like simple sugars and salts, which do not adsorb to the resin.

-

Procedure: Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to elute unbound polar impurities.

-

Elute the adsorbed compounds using a stepwise gradient of increasing methanol or ethanol concentration in water (e.g., 0%, 40%, 60%, 80%, 100%).[11] this compound and similar esters typically elute in the 40-60% methanol/ethanol fractions.[11][12]

-

-

Size-Exclusion Chromatography (Fraction Enrichment):

-

Rationale: This technique separates molecules based on their size. It is used to further refine the fractions obtained from the macroporous resin step.

-

Procedure: Concentrate the target fractions from the previous step and apply them to a Sephadex LH-20 column.

-

Elute with a suitable solvent, often a methanol/water mixture.[11] This step helps in separating the oligosaccharide esters from other compounds of different molecular weights, such as larger saponins or smaller phenolics.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Isolation):

-

Rationale: RP-HPLC is a high-resolution technique essential for isolating individual compounds from the enriched fractions. A C18 stationary phase separates molecules based on their hydrophobicity.

-

Procedure: Dissolve the enriched fraction and inject it into a preparative RP-HPLC system equipped with a C18 column.

-

Elute using a gradient of acetonitrile and water (often containing a small amount of acid like phosphoric or formic acid to improve peak shape).[14]

-

Monitor the elution profile with a UV detector at a wavelength of ~320-330 nm, which is optimal for detecting the feruloyl chromophore of this compound.[14]

-

Collect the peak corresponding to the retention time of this compound. The final product is typically lyophilized to yield a pure, solid compound.

-

Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be confirmed using rigorous analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product and for quantifying this compound in extracts and fractions.[14]

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for separating moderately polar compounds like sucrose esters.[14][15] |

| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) | The acidified aqueous phase suppresses the ionization of phenolic hydroxyls, leading to sharper, more symmetrical peaks.[14] |

| Gradient | A typical gradient might run from 10% to 45% A over 75 min.[12] | A gradient is necessary to resolve the complex mixture of related esters found in Polygalae Radix. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[14] |

| Detection | UV at 330 nm | This wavelength corresponds to the absorbance maximum for the ferulic acid moiety, providing high sensitivity and selectivity.[14] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14] |

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) is essential for unambiguous identification. Electrospray ionization (ESI) is the preferred method. High-resolution MS (HRMS) like Q-TOF or Orbitrap provides an accurate mass measurement, which is critical for confirming the elemental composition (C₂₂H₃₀O₁₄).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to confirm the identity of this compound, including the specific attachment point of the feruloyl group to the sucrose core.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the successful extraction, isolation, and characterization of this compound from its primary botanical source, Polygalae Radix. The process relies on a logical progression from broad polarity-based extraction to high-resolution chromatographic techniques. For drug development professionals, ensuring the purity and consistent quality of the isolated compound through these validated analytical methods is paramount. Future research may focus on optimizing extraction yields through advanced techniques like supercritical fluid or microwave-assisted extraction, and on the semi-synthesis of this compound derivatives to explore structure-activity relationships for enhanced therapeutic potential.

References

-

Kim, D. H., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8435. Retrieved from [Link]

-

Liu, J., et al. (2010). Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice. Pharmaceutical Biology, 48(7), 828-833. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Yuan, J., et al. (2020). Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics. Fitoterapia, 147, 104759. Retrieved from [Link]

-

ResearchGate. (2020). Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life”. Retrieved from [Link]

-

Li, C., et al. (2022). Polygalae Radix: review of metabolites, pharmacological activities and toxicology. Frontiers in Pharmacology. Retrieved from [Link]

-

Sun, C., et al. (2012). [Quantitative determination of sibricose A5 and sibricose A6 in Polygalae radix]. Zhongguo Zhong Yao Za Zhi, 37(11), 1607-1609. Retrieved from [Link]

-

ResearchGate. (2017). Oligosaccharide esters from Polygala paniculata with their NO inhibitory activity. Retrieved from [Link]

-

Selleck. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. Retrieved from [Link]

-

Tatli, I. I., et al. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Molecules, 27(3), 664. Retrieved from [Link]

-

Tu, H. H., et al. (2008). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Molecules, 13(7), 1528-1533. Retrieved from [Link]

-

Zhou, Y. H., et al. (2014). Chemical investigation of the roots of Polygala sibirica L. Chinese Journal of Natural Medicines, 12(3), 225-230. Retrieved from [Link]

Sources

- 1. Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]

- 4. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik | MDPI [mdpi.com]

- 7. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. [Quantitative determination of sibricose A5 and sibricose A6 in Polygalae radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Sibiricose A5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Sibiricose A5, a phenylpropenoyl sucrose ester primarily isolated from the roots of Polygala tenuifolia, has emerged as a compelling natural product with a spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. We delve into the mechanistic underpinnings of its neuroprotective, antioxidant, and enzyme inhibitory effects, supported by detailed experimental protocols and data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound, also known as 3-O-Feruloylsucrose, is a bioactive oligosaccharide ester that has garnered significant attention in the scientific community.[1] Naturally occurring in several plant species, including Polygala tenuifolia, Sibiricum sp., and Lilium speciosum, it is a prominent member of the phenylpropenoyl sucrose family.[1] Historically, extracts of Polygala tenuifolia have been utilized in traditional medicine for their cognitive-enhancing and sedative properties. Modern scientific investigation has identified this compound as one of the key active constituents responsible for these effects. Its diverse biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like properties, position it as a promising candidate for further investigation in the context of neurodegenerative diseases and other oxidative stress-related disorders.[1] This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical characteristics to its complex biological interactions and the experimental methodologies used to elucidate them.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a sucrose backbone esterified with a ferulic acid moiety at the 3'-position of the fructose residue. This unique combination of a disaccharide and a hydroxycinnamic acid derivative dictates its physicochemical properties and biological activities.

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₁₄ | [1][2] |

| Molecular Weight | 518.47 g/mol | [1][2] |

| CAS Number | 107912-97-0 | [1][2] |

| IUPAC Name | [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [2] |

| Synonyms | 3-O-Feruloylsucrose, this compound | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO (≥100 mg/mL) | [1] |

| Storage | -20°C | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. The subsequent sections will explore its primary functions and the underlying molecular mechanisms.

Neuroprotective Effects

Oligosaccharide esters from Polygala tenuifolia, including this compound, have demonstrated significant neuroprotective properties.[3] These effects are attributed to a multi-faceted mechanism of action that addresses several key pathological features of neurodegenerative diseases.

3.1.1. Anti-Neuroinflammatory and Antioxidant Mechanisms

Neuroinflammation and oxidative stress are critical contributors to neuronal damage in conditions such as Alzheimer's and Parkinson's disease. This compound is believed to exert its neuroprotective effects in part by modulating key signaling pathways involved in these processes.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In pathological conditions, its activation leads to the production of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators and mitigating neuroinflammation.

-

Activation of the Nrf2/HO-1 Signaling Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). It is proposed that this compound can activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity and protecting neurons from oxidative damage.

Sources

The Multifaceted Biological Activities of Sibiricose A5: A Technical Guide for Researchers

Introduction: Unveiling Sibiricose A5

This compound is a naturally occurring phenylpropenoyl sucrose, a type of hydroxycinnamic acid, that has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] Primarily isolated from plants such as Polygala tenuifolia, Sibiricum sp., and Lilium speciosum, this oligosaccharide ester stands as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth exploration of the known biological activities of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, experimental evaluation, and potential therapeutic applications. The structure of this guide is designed to be a practical and insightful resource, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols for investigation.

Core Biological Activities of this compound: A Mechanistic Overview

This compound has demonstrated a range of significant biological effects, primarily centered around its potent antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like properties.[1] Furthermore, its activity as a lactate dehydrogenase inhibitor suggests potential applications in metabolic-related disorders and oncology.[1] This section will delve into the mechanistic underpinnings of these activities, providing a foundation for the experimental protocols that follow.

Potent Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological profile, contributing significantly to its other therapeutic effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This compound's chemical structure, rich in phenolic hydroxyl groups, allows it to act as a potent free radical scavenger.

Experimental Workflow: Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound.

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many debilitating conditions. This compound has been shown to possess anti-inflammatory properties, which are closely linked to its antioxidant effects and its ability to modulate key inflammatory pathways. A primary mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade.

The anti-inflammatory effects of many natural compounds are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are central regulators of the expression of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-6.[2][4][5] While direct evidence for this compound's modulation of NF-κB and MAPK is still emerging, it is a highly plausible mechanism given its structural class.

Signaling Pathway: NF-κB Activation in Inflammation

This diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Neuroprotective Potential

This compound exhibits significant neuroprotective effects, making it a compound of interest for neurodegenerative diseases like Alzheimer's disease.[1] One of the key mechanisms underlying its neuroprotective action is its ability to counteract glutamate-induced excitotoxicity.[6] Glutamate is a major excitatory neurotransmitter, but its excess can lead to neuronal cell death through mechanisms involving increased intracellular calcium, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[7][8][9] this compound's antioxidant properties likely play a crucial role in mitigating the oxidative stress associated with excitotoxicity.

Antidepressant-like Activity

Emerging evidence suggests that this compound possesses antidepressant-like properties.[1] The mechanisms underlying these effects are multifaceted and are thought to involve the modulation of neuroinflammation and the enhancement of neurotrophic factor signaling.[10] Specifically, the regulation of microglial polarization away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype is a promising avenue of investigation. Furthermore, the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and mood regulation, is a likely target for this compound's antidepressant action.[10]

Lactate Dehydrogenase Inhibition

This compound has been identified as a lactate dehydrogenase (LDH) inhibitor.[1][11] LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[11] In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), leading to high levels of lactate production. By inhibiting LDH, this compound can potentially disrupt the energy metabolism of cancer cells and reduce the lactate-mediated acidification of the tumor microenvironment, which is known to promote tumor progression and metastasis.[12]

Anticancer Activity

While less explored than its other biological activities, the potential for this compound to exhibit anticancer effects is a logical extension of its LDH inhibitory action and its ability to induce oxidative stress in cancer cells. However, further research is required to establish its efficacy and selectivity against various cancer cell lines.

Quantitative Data on Biological Activities

A critical aspect of evaluating a bioactive compound is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes available quantitative data for this compound and related compounds. It is important to note that specific IC50 values for pure this compound are not yet widely reported in the literature for all its activities, highlighting an area for future research.

| Biological Activity | Assay | Test System | IC50/EC50 Value | Reference |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Data not available for pure compound. Plant extracts rich in this compound show strong activity. | [1][13] |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available for pure compound. | [3] |

| Anticancer | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Data not available for pure compound. | [14] |

Experimental Protocols: A Step-by-Step Guide

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound through its ability to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (as a positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a stock solution of ascorbic acid for the positive control and create a similar dilution series.

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol or ethanol instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare various concentrations of this compound in serum-free DMEM.

-

Remove the old media from the cells and treat them with the different concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding LPS (1 µg/mL final concentration) to all wells except the control group.

-

Incubate the plate for 24 hours.

-

-

Measurement of Nitrite:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples from the standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated group.

-

Determine the IC50 value for NO inhibition.

-

Protocol 3: Cytotoxicity Assessment - MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell line (e.g., HT-29 or DLD-1 for colon cancer)

-

This compound

-

Appropriate cell culture medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Conclusion and Future Directions

This compound is a compelling natural product with a rich profile of biological activities that warrant further in-depth investigation. Its potent antioxidant and anti-inflammatory properties provide a strong foundation for its observed neuroprotective and potential antidepressant effects. Furthermore, its role as a lactate dehydrogenase inhibitor opens up exciting avenues for research in cancer metabolism and other metabolic disorders.

This technical guide has provided a comprehensive overview of the current understanding of this compound's biological activities, complete with detailed experimental protocols to facilitate further research. A significant gap in the current literature is the lack of specific quantitative data, such as IC50 values, for the pure compound across its various activities. Future research should prioritize the determination of these values to accurately assess its potency. Moreover, detailed mechanistic studies are needed to fully elucidate the signaling pathways modulated by this compound, particularly in the context of its neuroprotective, antidepressant, and anticancer activities. The continued exploration of this promising natural compound holds the potential to yield novel therapeutic agents for a range of human diseases.

References

-

Khan, M. A., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Journal of King Saud University - Science, 33(1), 101243. [Link]

-

Lountos, G. T., et al. (2018). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 28(14), 2443-2447. [Link]

-

Valvona, C. J., et al. (2023). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 24(14), 11489. [Link]

-

Nabavi, S. M., et al. (2019). Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. Journal of Cellular Physiology, 234(8), 12345-12359. [Link]

-

Jasicka-Misiak, I., et al. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of the white rot fungus Cerrena unicolor. International Journal of Molecular Sciences, 19(6), 1648. [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

-

ResearchGate. (n.d.). % growth inhibition of growth of diverse colorectal cancer cell lines.... [Link]

-

ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay. [Link]

-

PubMed. (2021). Anticancer effects of bifidobacteria on colon cancer cell lines. [Link]

-

Journal of Visualized Experiments. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

-

MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

-

MDPI. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. [Link]

-

PubMed. (2005). Forced swimming test in mice: a review of antidepressant activity. [Link]

-

YouTube. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. [Link]

-

PubMed. (2018). Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. [Link]

-

National Center for Biotechnology Information. (2018). Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. [Link]

-

YouTube. (2021). Animal research: antidepressants and the forced swim test. [Link]

-

Frontiers. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. [Link]

-

SciTePress. (2019). Anticancer Activity of Fibraurea Tinctoria with DLD1 Celline Cytotoxicity Assay. [Link]

-

National Genomics Data Center. (n.d.). Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. [Link]

-

bioRxiv. (2023). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. [Link]

-

PubMed. (2007). Lactate dehydrogenase activity is inhibited by methylmalonate in vitro. [Link]

-

PubMed. (2012). Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx. [Link]

-

ResearchGate. (n.d.). (PDF) The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

-

MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]

-

PubMed Central. (2020). The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation. [Link]

-

National Center for Biotechnology Information. (2017). Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift. [Link]

-

PubMed Central. (2015). Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues. [Link]

-

PubMed Central. (2017). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer Activity of Fibraurea tinctoria with DLD-1 Cell Line Cytotoxicity Assay. [Link]

-

PubMed Central. (2021). Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures. [Link]

Sources

- 1. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]

- 6. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 8. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer effects of bifidobacteria on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiricose A5: A Technical Primer on its Neuroprotective Mechanisms

Introduction: The Therapeutic Potential of Sibiricose A5 in Neurodegeneration

This compound, an oligosaccharide ester derived from the root of Polygala tenuifolia (Polygalae Radix), has emerged as a promising natural compound in the field of neuropharmacology.[1][2] Traditionally used in Chinese medicine, modern scientific inquiry has begun to validate its potent antioxidant and neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its core mechanisms of action for researchers, scientists, and drug development professionals. While the full extent of its molecular interactions is still under active investigation, this document synthesizes the available evidence to present a coherent model of its therapeutic potential.

Core Neuroprotective Mechanism: Potent Antioxidant Activity

The most well-documented neuroprotective attribute of this compound is its robust antioxidant capacity.[1][2][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease.[6] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich composition.

This compound is hypothesized to exert its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: As a phenolic compound, this compound likely possesses the ability to directly neutralize free radicals, thereby preventing them from damaging critical cellular components such as lipids, proteins, and nucleic acids.

-

Modulation of Endogenous Antioxidant Enzymes: While direct evidence for this compound is still emerging, many natural polyphenolic compounds are known to upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), through the activation of the Nrf2 signaling pathway.[7][8]

The antioxidant properties of this compound represent a foundational element of its neuroprotective profile, mitigating a primary driver of neuronal injury and death in neurodegenerative conditions.

Hypothesized Signaling Pathways in this compound-Mediated Neuroprotection

Beyond its direct antioxidant effects, it is plausible that this compound modulates key intracellular signaling pathways that govern neuronal survival and apoptosis. The following sections outline hypothesized pathways based on the actions of similar natural compounds and the known molecular landscape of neuroprotection. It is crucial to note that direct experimental validation of this compound's interaction with these specific pathways is an area requiring further intensive research.

The PI3K/Akt Signaling Pathway: A Pro-Survival Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[7][9] Activation of this pathway is a well-established mechanism for promoting neuronal survival and protecting against apoptotic cell death.[9] It is hypothesized that this compound may activate the PI3K/Akt pathway, leading to the downstream phosphorylation and activation of pro-survival proteins and the inhibition of pro-apoptotic factors.

Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.

The Nrf2-ARE Pathway: Orchestrating the Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][8][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for detoxifying enzymes and antioxidant proteins. Given this compound's potent antioxidant nature, it is highly probable that it activates the Nrf2 pathway, thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage.

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. A key family of proteases involved in executing apoptosis is the caspases, with caspase-3 being a primary executioner caspase.[11][12][13][14] A related compound from Polygalae Radix, 3,6′-disinapoyl sucrose (DISS), has been shown to protect neuronal cells by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[15] It is plausible that this compound employs a similar mechanism, shifting the balance towards cell survival by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins, ultimately leading to the inhibition of caspase-3 activation.

Experimental Protocols for a.ssessing the Neuroprotective Effects of this compound

To rigorously evaluate the neuroprotective effects of this compound, a combination of in vitro and in vivo experimental models is essential.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroprotective studies.[6][15][16][17][18]

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in SH-SY5Y cells.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control group (e.g., DMSO).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a predetermined duration (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Neuroprotection in an Animal Model of Alzheimer's Disease

Animal models, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (APP/PS1 mice), are invaluable for assessing the in vivo efficacy of neuroprotective compounds.[19][20][21][22]

Objective: To evaluate the effect of this compound on cognitive function and amyloid pathology in an APP/PS1 mouse model.

Step-by-Step Methodology:

-

Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.

-

Treatment: Administer this compound (e.g., via oral gavage) to the APP/PS1 mice for a specified period (e.g., 3 months), starting at an age when pathology begins to develop. Include a vehicle-treated APP/PS1 group and a wild-type control group.

-

Behavioral Testing: At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or the Y-maze.

-

Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue.

-

Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify amyloid-beta (Aβ) plaque deposition and neuronal loss.

-

Biochemical Analysis: Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.

-

Data Analysis: Compare the behavioral performance and pathological markers between the different treatment groups.

Quantitative Data Summary

While specific quantitative data for this compound's effects on neuronal signaling pathways are limited in the public domain, the following table summarizes the expected outcomes based on its known antioxidant properties and the hypothesized mechanisms of action.

| Parameter | Expected Effect of this compound | Method of Measurement |

| In Vitro (SH-SY5Y cells) | ||

| Cell Viability (under oxidative stress) | Increased | MTT Assay |

| Intracellular ROS Levels | Decreased | DCFDA Assay |

| Caspase-3 Activity | Decreased | Caspase-3 Colorimetric or Fluorometric Assay |

| p-Akt/Akt Ratio | Increased | Western Blot |

| Nuclear Nrf2 Levels | Increased | Western Blot, Immunofluorescence |

| In Vivo (APP/PS1 mice) | ||

| Cognitive Performance | Improved | Morris Water Maze, Y-maze |

| Aβ Plaque Load | Decreased | Immunohistochemistry, Thioflavin S Staining |

| Neuronal Loss | Reduced | Nissl Staining, NeuN Immunohistochemistry |

Conclusion and Future Directions

This compound is a natural compound with significant potential for the development of novel neuroprotective therapies. Its strong antioxidant activity provides a solid foundation for its observed beneficial effects. However, to fully realize its therapeutic promise, a more in-depth understanding of its molecular mechanisms is imperative. Future research should focus on:

-

Directly investigating the interaction of this compound with the PI3K/Akt and Nrf2 signaling pathways in neuronal cells.

-

Quantifying the inhibitory effects of this compound on specific caspases, particularly caspase-3, in models of neuronal apoptosis.

-

Conducting comprehensive preclinical studies in various animal models of neurodegenerative diseases to establish its efficacy and safety profile.

By elucidating the intricate molecular tapestry of this compound's neuroprotective actions, the scientific community can pave the way for its translation from a traditional remedy to a targeted, evidence-based therapeutic agent for debilitating neurological disorders.

References

-

This compound | ≥99%(HPLC) | Selleck | Antioxidant 阻害剤. (n.d.). Retrieved January 15, 2026, from [Link]

-

Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - Frontiers. (2024, March 12). Retrieved January 15, 2026, from [Link]

-

PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease - PubMed Central. (2021, April 15). Retrieved January 15, 2026, from [Link]

-

Neuroprotective Mechanism of Polygonatum sibiricum Polysaccharides in Alzheimer's Disease: Highlighting Role of PI3K-AKT Signalling Pathway and Leptin Receptor - ResearchGate. (2026, January 6). Retrieved January 15, 2026, from [Link]

-

Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed. (2017, February 1). Retrieved January 15, 2026, from [Link]

-

Neuroprotective effects of compounds on SH SY5Y cells - ResearchGate. (2022, November 3). Retrieved January 15, 2026, from [Link]

-

Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). Retrieved January 15, 2026, from [Link]

-

Nrf2 promotes neuronal cell differentiation - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed. (2025, October 1). Retrieved January 15, 2026, from [Link]

-

Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mammalian Models in Alzheimer's Research: An update - Preprints.org. (2023, September 6). Retrieved January 15, 2026, from [Link]

-

PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

-

Alzheimer's Disease Models - Inotiv. (n.d.). Retrieved January 15, 2026, from [Link]

-

Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata - MDPI. (2024, February 21). Retrieved January 15, 2026, from [Link]

-

The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Edinburgh Research Explorer - CORE. (2019, April 5). Retrieved January 15, 2026, from [Link]

-

Alzheimer's Disease: Experimental Models and Reality - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Caspase-3 in the central nervous system: beyond apoptosis - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Publications | Model AD. (2024, February 11). Retrieved January 15, 2026, from [Link]

-

Basal activation of astrocytic Nrf2 in neuronal culture media - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Caspase-3 inhibition toward perinatal protection of the developing brain from environmental stress - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons - PubMed. (2021, December 24). Retrieved January 15, 2026, from [Link]

-

Multivariate analysis of polyphenolic content and in vitro antioxidant capacity of wild and cultivated berries from Bosnia and Herzegovina - PubMed Central. (2021, September 28). Retrieved January 15, 2026, from [Link]

-

Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Immature and mature cortical neurons engage different apoptotic mechanisms involving caspase-3 and the mitogen-activated protein kinase pathway - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Protocol for in vitro evaluation of effects of stiffness on patient-derived glioblastoma - NIH. (2024, August 14). Retrieved January 15, 2026, from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Antioxidant 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 promotes neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]